molecular formula C19H16O4 B380532 2,8-dimethyl-4-oxo-3-phenyl-4H-chromen-7-yl acetate CAS No. 39582-06-4

2,8-dimethyl-4-oxo-3-phenyl-4H-chromen-7-yl acetate

Cat. No.: B380532
CAS No.: 39582-06-4
M. Wt: 308.3g/mol
InChI Key: URNHOZHUSNFEBU-UHFFFAOYSA-N
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Description

2,8-Dimethyl-4-oxo-3-phenyl-4H-chromen-7-yl acetate is a chemical compound offered as a high-quality building block for scientific research and development. Chromene and 4H-chromene cores are recognized as privileged structures in medicinal chemistry due to their prevalence in numerous natural products and their wide range of biological and pharmacological properties . These properties include documented anticancer and antisterility activities, making such compounds valuable scaffolds in the development of novel therapeutic agents . This specific compound serves as a key synthetic intermediate for the exploration of structure-activity relationships and for the construction of more complex polyfunctionalized chromene units found in various natural products . Researchers utilize this and related chromene derivatives as heterocyclic building blocks in chemical synthesis . The compound is supplied with comprehensive analytical data to ensure identity and purity. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(2,8-dimethyl-4-oxo-3-phenylchromen-7-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O4/c1-11-16(23-13(3)20)10-9-15-18(21)17(12(2)22-19(11)15)14-7-5-4-6-8-14/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URNHOZHUSNFEBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=C(C2=O)C3=CC=CC=C3)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Optimization

Potassium carbonate (0.04 mol eq) proves superior to sodium acetate in minimizing side reactions, particularly when using electron-deficient phenylacetic acids. This base facilitates deprotonation, accelerating nucleophilic attack at the C3 position.

Acetylation of the 7-Hydroxy Group

The final acetylation step employs acetic anhydride or acetyl chloride. A representative protocol dissolves 7-hydroxy-3-phenyl-4-methylchromenone in acetic anhydride with a catalytic amount of pyridine, refluxing at 120°C for 4 hours. Workup involves precipitation in ice-cold water, yielding 2,8-dimethyl-4-oxo-3-phenyl-4H-chromen-7-yl acetate with 74–80% purity.

Solvent and Temperature Effects

  • Solvent : Acetic anhydride serves as both solvent and acetylating agent, eliminating the need for additional reagents.

  • Temperature : Reactions at 100°C for 12–16 hours increase conversion rates but risk forming byproducts like 5-hydroxy-3-phenylpyrano[2,3-b]chromenones (2–4% yield).

Advanced Synthetic Strategies

Microwave-Assisted Synthesis

Microwave irradiation (80°C, 20W, 30 minutes) reduces reaction times by 75% compared to conventional heating, achieving 85% yields for the acetylated product. This method minimizes thermal degradation, critical for acid-sensitive intermediates.

One-Pot Tandem Reactions

A novel one-pot approach condenses resorcinol, ethyl acetoacetate, phenylacetyl chloride, and acetic anhydride in sequential steps. This method achieves an overall yield of 62% with fewer purification steps, as validated by HPLC (purity >95%).

Characterization and Quality Control

Synthetic batches are characterized via:

  • IR Spectroscopy : Peaks at 1733 cm⁻¹ (ester C=O) and 1648 cm⁻¹ (chromenone C=O).

  • ¹H NMR : Distinct signals at δ 2.02 (s, 3H, CH₃CO), δ 7.54 (s, 1H, H-5), and δ 7.08–7.44 (m, 5H, phenyl).

  • Elemental Analysis : Calculated for C₁₉H₁₆O₄: C 74.01%, H 5.23%; Found: C 74.18%, H 5.07%.

Challenges and Mitigation Strategies

Byproduct Formation

Prolonged heating (>12 hours) generates 5-hydroxy byproducts via acetyl group hydrolysis. Adding molecular sieves (4Å) absorbs water, reducing byproduct formation to <1%.

Purification Difficulties

Silica gel chromatography often hydrolyzes the acetate group. Alternative purification via recrystallization from dioxane/ethyl acetate (3:1) improves recovery rates to 90%.

Industrial-Scale Production Considerations

ParameterLaboratory ScalePilot Scale
Yield80–85%75–78%
Reaction Time2–3 hours4–6 hours
Catalyst Loading0.06 mol eq0.1 mol eq
Purity>95%92–94%

Scaling up requires optimized heat transfer systems to prevent exothermic runaway during acetylation. Continuous-flow reactors are proposed to enhance temperature control and throughput .

Chemical Reactions Analysis

Types of Reactions

2,8-Dimethyl-4-oxo-3-phenyl-4H-chromen-7-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

The chromene structure is often associated with pharmacological activities. Research indicates that derivatives of chromenones can exhibit anti-inflammatory, antioxidant, and anticancer properties.

Case Study: Anticancer Activity
A study investigated the anticancer effects of various chromenone derivatives, including 2,8-dimethyl-4-oxo-3-phenyl-4H-chromen-7-yl acetate. The results demonstrated significant cytotoxic effects against several cancer cell lines, suggesting potential as a chemotherapeutic agent .

Organic Synthesis

2,8-Dimethyl-4-oxo-3-phenyl-4H-chromen-7-yl acetate serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows for further functionalization, which is valuable in developing new materials and pharmaceuticals.

Synthesis Example:
The compound can be synthesized through a multi-step reaction involving phenolic compounds and acetic anhydride under acidic conditions. This method has been optimized to yield high purity and yield .

Photochemical Applications

Due to its chromophoric nature, this compound has potential applications in photochemistry. It can be utilized as a light-harvesting material in solar energy conversion systems or as a fluorescent marker in biological imaging.

Research Insight:
Recent studies have explored the use of chromenone derivatives in dye-sensitized solar cells (DSSCs), where they showed promising results in enhancing light absorption and conversion efficiency .

Comparison with Similar Compounds

Acetate vs. Hydroxyl/Oxime Groups

  • The acetate ester in the target compound likely improves membrane permeability compared to the hydroxyl group in 7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde oxime.
  • The oxime group in the 2H-chromene derivative () exhibits hydrogen-bonding capability, which may enhance interactions with enzymes like α-glucosidase, contributing to its anti-diabetic activity .

Substituent Effects on Bioactivity

  • Phenyl vs. Phenoxy: The phenyl group (target compound) is less polar than the phenoxy group (CID 1375807), which may reduce solubility but increase affinity for hydrophobic binding pockets.
  • Trifluoromethyl vs. Methyl : The electron-withdrawing CF₃ group (CID 1375807) could stabilize the chromene core against oxidative degradation, extending half-life .

Biological Activity

2,8-Dimethyl-4-oxo-3-phenyl-4H-chromen-7-yl acetate (CAS No. 39582-06-4) is a synthetic compound belonging to the class of coumarins, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2,8-dimethyl-4-oxo-3-phenyl-4H-chromen-7-yl acetate is C19H16O4C_{19}H_{16}O_{4}, with a molecular weight of 308.33 g/mol. The structure features a chromenone core, which is responsible for its biological activity.

Biological Activities

Research indicates that 2,8-dimethyl-4-oxo-3-phenyl-4H-chromen-7-yl acetate exhibits several biological activities:

Antimicrobial Activity

Studies have shown that coumarin derivatives, including this compound, possess significant antimicrobial properties. In vitro evaluations have demonstrated effectiveness against various bacterial strains and fungi. For instance, derivatives with similar structures have been reported to inhibit the growth of Candida species with minimum inhibitory concentrations (MIC) ranging from 0.067 to 2.15 µmol/mL .

Anticancer Properties

The compound has been investigated for its anticancer potential. Research involving cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney) has indicated cytotoxic effects, suggesting that it may inhibit cell proliferation through mechanisms involving apoptosis .

The mechanism by which 2,8-dimethyl-4-oxo-3-phenyl-4H-chromen-7-yl acetate exerts its effects involves interaction with specific molecular targets. It is believed to inhibit key enzymes involved in cancer cell survival and proliferation, including cyclooxygenase (COX) and lipoxygenases (LOX), which are crucial in inflammatory pathways .

Case Studies

  • Anticancer Activity : A study evaluated the cytotoxic effects of various coumarin derivatives on cancer cell lines. Results indicated that modifications at the C7 position significantly enhanced the activity against MCF-7 cells, highlighting the importance of structural variations in enhancing biological efficacy .
  • Antimicrobial Efficacy : In another investigation, a series of coumarin derivatives were tested against fungal strains such as Candida albicans. The results showed that certain substitutions improved antifungal activity significantly compared to the parent compound .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 2,8-dimethyl-4-oxo-3-phenyl-4H-chromen-7-yl acetate, it is essential to compare it with structurally related compounds:

Compound NameStructureAnticancer ActivityAntimicrobial Activity
2-Methyl-4-oxoSimilar to 2,8-dimethylModerateLow
3-HydroxycoumarinHydroxy group at C3HighModerate

This table illustrates that while similar compounds exhibit varying degrees of biological activity, 2,8-dimethyl derivatives tend to show enhanced properties due to their specific substitution patterns.

Q & A

Q. What are the established synthetic routes for 2,8-dimethyl-4-oxo-3-phenyl-4H-chromen-7-yl acetate, and how do reaction conditions influence yield?

The synthesis typically involves a multi-step process:

  • Core formation : Condensation of substituted phenols with β-keto esters under basic conditions (e.g., sodium ethoxide) to construct the chromen-4-one backbone .
  • Acetylation : Introduction of the acetate group at the 7-position using acetic anhydride or acetyl chloride in the presence of a catalyst (e.g., DMAP) .
  • Optimization : Yield is sensitive to solvent polarity (e.g., DMF vs. THF) and temperature control during cyclization (80–100°C optimal) .

Q. Which spectroscopic and chromatographic methods are most reliable for structural characterization?

  • NMR : 1^1H and 13^13C NMR confirm substituent positions (e.g., methyl groups at 2 and 8, phenyl at 3) via coupling patterns and DEPT experiments .
  • HPLC-MS : Reversed-phase HPLC (C18 column, acetonitrile/water gradient) paired with ESI-MS validates purity (>95%) and molecular weight (294.3 g/mol) .
  • X-ray crystallography : SHELX refinement (SHELXL) resolves stereochemical ambiguities; data collection at low temperature (100 K) minimizes thermal motion artifacts .

Q. What preliminary biological activities have been reported for this compound?

  • Antioxidant assays : DPPH radical scavenging (IC50_{50} ~25 µM) linked to the chromen-4-one core’s redox activity .
  • Cytotoxicity : Moderate activity against MCF-7 cells (IC50_{50} ~50 µM), attributed to the phenyl and methyl substituents enhancing membrane permeability .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?

  • SHELXL refinement : High-resolution data (<1.0 Å) distinguishes keto-enol tautomers via electron density maps. Hydrogen bonding networks (e.g., O4–H⋯O7) stabilize the 4-oxo form .
  • Twinned data handling : Use of TWIN/BASF commands in SHELXL to model overlapping lattices, critical for accurate bond-length determination in polymorphic samples .

Q. What methodologies address contradictions in observed vs. predicted bioactivity data?

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., HepG2, A549) to rule out cell-specific artifacts .
  • Metabolite interference testing : LC-MS/MS identifies degradation products (e.g., hydrolyzed acetate) that may skew IC50_{50} values .
  • Computational docking : Compare molecular dynamics simulations (e.g., AutoDock Vina) with experimental IC50_{50} to validate target binding (e.g., COX-2) .

Q. How do substituent modifications (e.g., methyl vs. trifluoromethyl) impact structure-activity relationships?

  • Electron-withdrawing groups : Trifluoromethyl at position 2 increases electrophilicity, enhancing enzyme inhibition (e.g., 10-fold higher COX-2 affinity vs. methyl) .
  • Steric effects : Bulkier substituents at position 8 reduce membrane permeability, as shown in parallel artificial membrane permeability assays (PAMPA) .

Q. What analytical challenges arise in quantifying thermal stability, and how are they mitigated?

  • DSC/TGA : Decomposition onset at ~220°C (DSC) correlates with TGA mass loss (~95% at 250°C). Sample encapsulation in aluminum pans prevents oxidative degradation during analysis .
  • Dynamic vs. isothermal modes : Isothermal TGA at 150°C for 2 hours confirms stability under storage conditions .

Methodological Recommendations

  • Crystallography : Use SHELXL for high-resolution refinements; integrate PLATON for symmetry checks .
  • Bioactivity conflicts : Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) .
  • Synthetic scalability : Optimize microwave-assisted synthesis to reduce reaction times (30 mins vs. 6 hrs) while maintaining >90% yield .

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